molecular formula C5H12O3S B095192 Tert-butyl methanesulfonate CAS No. 16427-41-1

Tert-butyl methanesulfonate

Cat. No. B095192
CAS RN: 16427-41-1
M. Wt: 152.21 g/mol
InChI Key: KWZYUHDFABISCL-UHFFFAOYSA-N
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Description

Tert-butyl methanesulfonate is a chemical compound with the molecular formula C5H12O3S and a molecular weight of 152.21 . It is used in various chemical reactions due to its effectiveness as a protecting and good leaving group .


Synthesis Analysis

Tert-butyl methanesulfonate can be synthesized from methanesulfonyl chloride and tert-butanol . This compound has been reported as a useful substrate in nucleophilic substitution reactions due to its effectiveness as a leaving group .


Molecular Structure Analysis

The molecular structure of Tert-butyl methanesulfonate consists of a tert-butyl group (C4H9) attached to a methanesulfonate group (CH3SO3). The methanesulfonate group is a good leaving group, which makes this compound useful in various chemical reactions .


Chemical Reactions Analysis

Tert-butyl methanesulfonate is used in various chemical reactions, particularly in nucleophilic substitution reactions. Its methanesulfonate group is a good leaving group, which makes it a useful substrate in these reactions .


Physical And Chemical Properties Analysis

Tert-butyl methanesulfonate has a boiling point of 228.7±9.0 °C and a density of 1.098±0.06 g/cm3 .

Scientific Research Applications

  • Gas Phase Study of Sulfenic Acids : The thermolysis of methyl methanethiosulfinate and tert-butyl sulfoxide was studied, revealing insights into the stability and electronic structure of methanesulfenic acid. This research contributes to understanding the behavior of sulfenic acids in the gas phase, which is relevant in atmospheric chemistry and industrial processes (Lacombe et al., 1996).

  • Synthesis of Trans-Stilbenes : Tert-butyl phenyl sulfoxide was used as a precatalyst for generating sulfenate anions, facilitating the coupling of benzyl halides to trans-stilbenes. This process highlights an innovative method in organic synthesis, where byproducts are minimized (Zhang et al., 2015).

  • Oxidative Addition to Olefins and Alkynes : A study demonstrated the direct addition of thiols to olefins to form sulfoxides, using tert-butyl hydroperoxide as an oxidant. This method provides a straightforward approach to synthesizing sulfoxides, important in pharmaceuticals and agrochemicals (Yue & Klussmann, 2016).

  • Methylene Transfer from Lithiated tert-Butyl Methyl Sulfone : This study explored the use of tert-butylsulfonylmethyllithium, derived from tert-butyl methyl sulfone, in catalyzing the cyclopropanation of alkenes. Such reactions have implications in synthesizing complex molecular architectures (Gai et al., 1991).

  • Hydrolysis of Terbufos Under Simulated Environmental Conditions : This research focused on the hydrolysis of terbufos, an organophosphorus pesticide, identifying major degradation products like di-tert-butyl disulfide. Such studies are crucial for understanding the environmental impact of pesticides (Hong et al., 1998).

  • Catalytic Asymmetric Oxidation of tert-Butyl Disulfide : The first example of the catalytic asymmetric oxidation of tert-butyl disulfide was described, yielding chiral tert-butanesulfinyl compounds. This process is significant for producing enantiomerically pure compounds, essential in medicinal chemistry (Cogan et al., 1998).

Future Directions

Tert-butyl methanesulfonate is a useful compound in chemical reactions, particularly in nucleophilic substitution reactions. Future research could explore new synthesis methods, applications in different chemical reactions, and ways to mitigate its safety hazards .

properties

IUPAC Name

tert-butyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3S/c1-5(2,3)8-9(4,6)7/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZYUHDFABISCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167736
Record name tert-Butyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl methanesulfonate

CAS RN

16427-41-1
Record name tert-Butyl methanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016427411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tert-butyl Mesilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MIN SESAME, A Birara - 2012 - ir.haramaya.edu.et
… ethanesulfonate n-propyl methanesulfonate Isopropyl methanesulfonate n-butyl methanesulfonate sec-butyl methanesulfonate Isobutyl methanesulfonate Tert-butyl …
Number of citations: 0 ir.haramaya.edu.et
L Ehrenberg, U Lundqvist, S Osterman, B Sparrman - Hereditas, 1966 - researchgate.net
… ethanesulfonate n-propyl methanesulfonate isopropyl methanesulfonate n-butyl methanesulfonate sec-butyl methanesulfonate isobutyl methanesulfonate tert-butyl …
Number of citations: 79 www.researchgate.net
AEIN BARLEY - academia.edu
… tert-butyl methanesulfonate …
Number of citations: 0 www.academia.edu
A Birara - 2012 - Haramaya University
Number of citations: 0

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